DBO Core Potency Baseline – mM vs nM β‑Lactamase Inhibition Relative to Avibactam
The target compound displays intrinsically weak β‑lactamase inhibition, confirming its identity as an early, unoptimized DBO core. Against Escherichia coli K12 class A β‑lactamase, the IC₅₀ is 1.85 × 10⁶ nM (1.85 mM); against Enterobacter cloacae P99 class C enzyme, the IC₅₀ is 2.65 × 10⁶ nM (2.65 mM); and against Proteus mirabilis C889 class A enzyme, the IC₅₀ is 2.20 × 10⁷ nM (22 mM) [1]. For comparison, the optimized clinical DBO avibactam inhibits TEM‑1 (class A) with an IC₅₀ of 8 nM and P99 (class C) with an IC₅₀ of 80 nM . This represents a >200,000‑fold potency differential for class A enzymes and a >33,000‑fold differential for class C enzymes.
| Evidence Dimension | β‑Lactamase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Class A (E. coli K12): 1.85 mM; Class C (E. cloacae P99): 2.65 mM; Class A (P. mirabilis C889): 22 mM |
| Comparator Or Baseline | Avibactam – Class A (TEM‑1): 8 nM; Class C (P99): 80 nM |
| Quantified Difference | Class A: >200,000‑fold weaker; Class C: >33,000‑fold weaker |
| Conditions | Isolated enzyme inhibition assays; target compound data from ChEMBL/BindingDB; avibactam data from vendor biochemical assay |
Why This Matters
This extreme potency gap makes the target compound uniquely suited as a negative control or baseline scaffold in DBO SAR studies, where its millimolar activity establishes the lower limit of the DBO potency spectrum.
- [1] BindingDB. BDBM50469665 / CHEMBL30914. Affinity data for 1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one against class A and class C β‑lactamases. View Source
